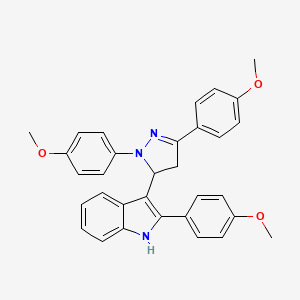
4,5-Nonadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Nonadiene is an organic compound with the molecular formula C₉H₁₆ It is a type of diene, which means it contains two double bonds The structure of this compound consists of a nine-carbon chain with double bonds located at the 4th and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Nonadiene can be synthesized through several methods. One common approach involves the base-induced elimination of hydrogen halides from allylic halides. This method is often used to prepare conjugated dienes, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of nonane derivatives. This process requires specific catalysts and controlled reaction conditions to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Nonadiene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of this compound can produce saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Halogens like chlorine or bromine are often used in substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons like nonane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4,5-Nonadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Nonadiene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo cycloaddition reactions, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: Another diene with double bonds at the 1st and 3rd positions.
Isoprene: A diene with a similar structure but with a methyl group attached.
1,4-Pentadiene: A diene with double bonds at the 1st and 4th positions.
Uniqueness: 4,5-Nonadiene is unique due to its specific double bond positions, which confer distinct chemical reactivity and properties compared to other dienes. This makes it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
821-74-9 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
NYLHDUHTALIPLY-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(SP-4-4)-[N-[[5-Chloro-2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]phenylmethylene]glycinato(2-)-|EN,|EO]-Nickel](/img/structure/B13789888.png)



![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)


![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)

![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)

![2-[(4-Phenoxyphenyl)amino]-4H-1-benzoxazin-4-one](/img/structure/B13789961.png)

